molecular formula C15H13ClN2O4 B5832121 N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B5832121
M. Wt: 320.73 g/mol
InChI Key: CJBXPBYCXIIMMM-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a methylphenoxy group attached to an acetamide backbone

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10-2-5-12(6-3-10)22-9-15(19)17-14-8-11(18(20)21)4-7-13(14)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBXPBYCXIIMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-5-nitroaniline.

    Acylation: The 2-chloro-5-nitroaniline is then acylated with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).

    Hydrolysis: Acidic or basic conditions (hydrochloric acid, sodium hydroxide).

Major Products Formed

    Reduction: N-(2-chloro-5-aminophenyl)-2-(4-methylphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-methylphenoxy)acetic acid and 2-chloro-5-nitroaniline.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a methyl group.

    N-(2-chloro-5-nitrophenyl)-2-(4-ethylphenoxy)acetamide: Similar structure but with an ethyl group instead of a methyl group.

    N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of a methyl group.

Uniqueness

N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

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